4-Amino-1H-indazole-3-carboxylic acid
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Overview
Description
4-Amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring.
Scientific Research Applications
4-Amino-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylic acid
- 3-Amino-1H-indazole
Comparison: 4-Amino-1H-indazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical properties and reactivity. Compared to other similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
4-amino-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,9H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMNYKPYSDQJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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